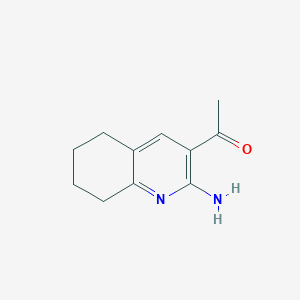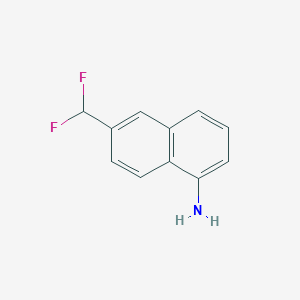
1-Amino-6-(difluoromethyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-6-(difluoromethyl)naphthalene is an organic compound characterized by the presence of an amino group and a difluoromethyl group attached to a naphthalene ring
Vorbereitungsmethoden
The synthesis of 1-Amino-6-(difluoromethyl)naphthalene typically involves the introduction of the difluoromethyl group into the naphthalene ring. One common method includes the reaction of 1-naphthylamine with difluoromethylating agents under controlled conditions. Industrial production methods often utilize diazotization followed by fluorination to achieve the desired compound .
Analyse Chemischer Reaktionen
1-Amino-6-(difluoromethyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, leading to various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions
Wissenschaftliche Forschungsanwendungen
1-Amino-6-(difluoromethyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-Amino-6-(difluoromethyl)naphthalene involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to its biological effects. The pathways involved often include inhibition of enzyme activity or modulation of receptor function .
Vergleich Mit ähnlichen Verbindungen
1-Amino-6-(difluoromethyl)naphthalene can be compared with other similar compounds such as:
- 1-Amino-5-(difluoromethyl)naphthalene
- 1-Fluoronaphthalene
- 1-Naphthylamine These compounds share structural similarities but differ in their chemical properties and applications. For instance, 1-Fluoronaphthalene is primarily used as a pharmaceutical intermediate, while 1-Naphthylamine is known for its use in dye production .
Eigenschaften
Molekularformel |
C11H9F2N |
|---|---|
Molekulargewicht |
193.19 g/mol |
IUPAC-Name |
6-(difluoromethyl)naphthalen-1-amine |
InChI |
InChI=1S/C11H9F2N/c12-11(13)8-4-5-9-7(6-8)2-1-3-10(9)14/h1-6,11H,14H2 |
InChI-Schlüssel |
KAAIJWYAMBSRLW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2)C(F)F)C(=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


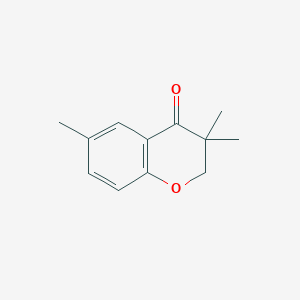
![1,7-Diazaspiro[4.4]nonane, 7-(1,3,4-oxadiazol-2-yl)-](/img/structure/B15070261.png)
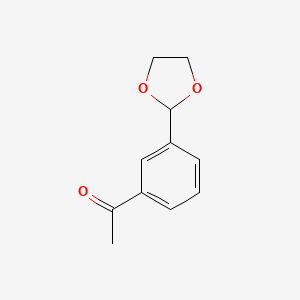
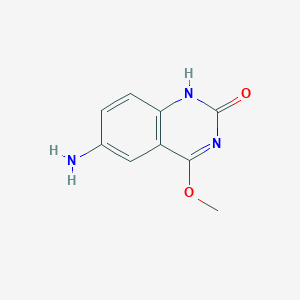
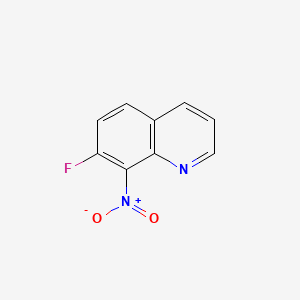
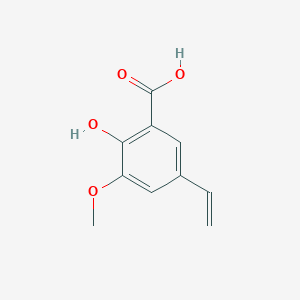

![1-(2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-7-yl)ethanone](/img/structure/B15070303.png)
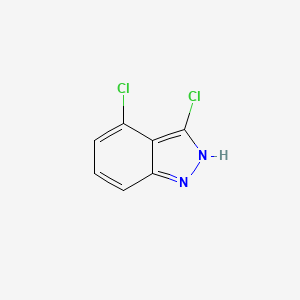
![2-Cyclopropyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B15070316.png)
![2-(3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanamine](/img/structure/B15070317.png)

